molecular formula C34H27P B061724 (S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine CAS No. 175648-45-0

(S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine

Cat. No.: B061724
CAS No.: 175648-45-0
M. Wt: 466.5 g/mol
InChI Key: JKNVWQAMGWXTBP-UHFFFAOYSA-N
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Description

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane is a complex organic compound with the molecular formula C34H27P and a molecular weight of 466.5 g/mol. This compound is characterized by its unique structure, which includes two naphthalene rings and a diphenylphosphane group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene derivatives, followed by the introduction of the diphenylphosphane group. The reaction conditions usually require the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: It is used in the study of biological systems and molecular interactions.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various chemical transformations .

Comparison with Similar Compounds

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane can be compared with other similar compounds, such as:

    4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like PEEK.

    Other naphthalene derivatives: These compounds share structural similarities but may have different functional groups and reactivity. The uniqueness of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane lies in its specific combination of naphthalene rings and diphenylphosphane group, which imparts distinct chemical properties and applications.

Properties

CAS No.

175648-45-0

Molecular Formula

C34H27P

Molecular Weight

466.5 g/mol

IUPAC Name

[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane

InChI

InChI=1S/C34H27P/c1-25-20-21-26-12-8-10-18-31(26)33(25)34-28(23-22-27-13-9-11-19-32(27)34)24-35(29-14-4-2-5-15-29)30-16-6-3-7-17-30/h2-23H,24H2,1H3

InChI Key

JKNVWQAMGWXTBP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 g (7.3 mmol) of 4,4-diphenyl-4,5-dihydro-3H-dinaphtho-[2,1-c:1',2'-e]phosphepinium bromide are suspended under a protective gas in 70 ml of absolute toluene. 500 mg (14.3 mmol) of lithium aluminum hydride are added to this suspension and the reaction solution is heated to boiling for 5 hours. Unreacted lithium aluminum hydride is subsequently filtered off. The organic phase is extracted with 20 ml of 1N sodium hydroxide solution and subsequently with 20 ml portions of water until the aqueous phase has a pH of from 6 to 7. The organic phase is dried over sodium sulfate and the toluene is drawn off at 12 torr/40° C. The wax-like residue is admixed with 15 ml of oxygen-free isopropanol, boiled and crystallized.
Name
4,4-diphenyl-4,5-dihydro-3H-dinaphtho-[2,1-c:1',2'-e]phosphepinium bromide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

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